molecular formula C9H16ClNO2 B6276044 ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride CAS No. 2763740-91-4

ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Cat. No. B6276044
CAS RN: 2763740-91-4
M. Wt: 205.7
InChI Key:
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Description

Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride, commonly referred to as ‘ethyl-azaspiro’ or ‘azaspiro’, is an organic compound with a variety of applications in scientific research. It is a derivative of the azaspirocyclic family of compounds, which are characterized by their cyclic structure and the presence of a five-membered ring containing a nitrogen atom. Azaspirocyclic compounds are known for their ability to bind to a variety of receptors, making them useful in a range of biochemical and physiological studies. In

Mechanism of Action

Ethyl-azaspiro binds to a variety of receptors, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. It is thought to interact with these receptors by forming hydrogen bonds and hydrophobic interactions. These interactions allow the compound to modulate the activity of the receptor, which in turn leads to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
Ethyl-azaspiro has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a variety of receptors, leading to changes in the expression of genes and the production of proteins. It has also been found to have anti-inflammatory, analgesic, and anticonvulsant effects. In addition, it has been found to have a protective effect against the neurotoxicity of certain drugs.

Advantages and Limitations for Lab Experiments

Ethyl-azaspiro is a useful tool for scientific research. It is relatively easy to synthesize and it is stable in a variety of solvents. It is also non-toxic and has low bioavailability, which makes it safe to use in laboratory experiments. However, it is not water soluble, which can limit its use in certain experiments. In addition, it is not very specific in its binding, which can lead to unpredictable results.

Future Directions

The potential applications of ethyl-azaspiro are vast and varied. It can be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. It can also be used to investigate the mechanisms of receptor activation and enzyme inhibition. In addition, it can be used to study the effects of environmental toxins on the body. Finally, it can be used to develop new drugs and treatments for a variety of diseases and conditions.

Synthesis Methods

Ethyl-azaspiro can be synthesized from a variety of starting materials, including ethyl-azaspiro-aldehyde, ethyl-azaspiro-ketone, and ethyl-azaspiro-diketone. The most common synthesis route involves the reaction of ethyl-azaspiro-diketone with hydrochloric acid, which yields ethyl-azaspiro-hydrochloride. This reaction is catalyzed by a strong acid and proceeds rapidly at room temperature. The reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Scientific Research Applications

Ethyl-azaspiro has a wide range of applications in scientific research. It is commonly used as a ligand in studies of receptor binding and receptor activation. It is also used in studies of enzyme inhibition and enzyme catalysis. In addition, it has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride involves the reaction of 1,6-dibromohexane with piperidine to form 6-piperidin-1-ylhexane. This intermediate is then reacted with ethyl chloroformate to form ethyl (6-piperidin-1-ylhexyl)carbamate, which is subsequently cyclized with sodium hydride to form ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "1,6-dibromohexane", "piperidine", "ethyl chloroformate", "sodium hydride", "hydrochloric acid" ], "Reaction": [ "1. 1,6-dibromohexane is reacted with piperidine in the presence of a solvent such as tetrahydrofuran to form 6-piperidin-1-ylhexane.", "2. Ethyl chloroformate is added to the reaction mixture and the resulting mixture is stirred at room temperature to form ethyl (6-piperidin-1-ylhexyl)carbamate.", "3. Sodium hydride is added to the reaction mixture and the mixture is heated to form ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate.", "4. Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of the compound." ] }

CAS RN

2763740-91-4

Product Name

ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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